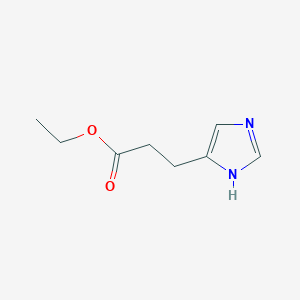
ethyl 3-(1H-imidazol-5-yl)propanoate
Übersicht
Beschreibung
- Ethyl 3-(1H-imidazol-5-yl)propanoate is a chemical compound with the molecular formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> . It is also known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom. The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is an amphoteric compound, showing both acidic and basic properties. Imidazole is a core component of various natural products, including histidine, purine, histamine, and DNA-based structures.
Synthesis Analysis
- The synthesis of imidazole derivatives involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have developed several synthetic routes to access imidazole derivatives with diverse substitution patterns.
Molecular Structure Analysis
- The molecular formula of ethyl 3-(1H-imidazol-5-yl)propanoate is C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> .
- It contains an imidazole ring, which is a five-membered heterocyclic structure with three carbon atoms and two nitrogen atoms.
- The compound has a molecular weight of approximately 168.2 g/mol .
Chemical Reactions Analysis
- Imidazole derivatives participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations.
- These reactions lead to the formation of diverse imidazole-based compounds with different biological activities.
Physical And Chemical Properties Analysis
- Melting Point : 165-168°C
- Solubility : Highly soluble in water and other polar solvents
- Appearance : White or colorless solid
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Ethyl 3-(1H-imidazol-5-yl)propanoate has been utilized in the synthesis of double hydrophilic block copolymers (DHBCs) featuring ionic liquid monomer units. These copolymers exhibit predetermined molar masses and are responsive to ionic stimuli, suggesting applications in smart material design and nanotechnology (Vijayakrishna et al., 2008).
Antimicrobial Activity
- Research into the antimicrobial properties of compounds synthesized from ethyl 3-(1H-imidazol-5-yl)propanoate demonstrates their potential as therapeutic agents. Specifically, certain derivatives have shown activity against urease enzymes, indicating their applicability in designing drugs for treating infections caused by urease-producing pathogens (Nazir et al., 2018).
Material Science and Corrosion Inhibition
- In material science, derivatives of ethyl 3-(1H-imidazol-5-yl)propanoate have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, highlighting their importance in industrial applications to enhance the durability of metal components (Cruz et al., 2004).
Advanced Synthesis Techniques
- Advanced synthesis techniques involving ethyl 3-(1H-imidazol-5-yl)propanoate have led to the development of unsymmetrical polyhydroquinoline derivatives. Utilizing sulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, this research underscores the compound's role in facilitating green chemistry approaches (Khaligh, 2014).
Exploration of Ionic Liquids
- Ethyl 3-(1H-imidazol-5-yl)propanoate has been implicated in the study of ionic liquids, particularly in examining their thermodynamic properties and applications in liquid-liquid extraction processes. These findings are crucial for the development of novel solvent systems with enhanced efficiency and environmental compatibility (Heintz et al., 2005).
Safety And Hazards
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
- Precautionary Statements: Follow safety guidelines for handling and storage.
Zukünftige Richtungen
- Further research can explore novel synthetic routes to imidazole derivatives and investigate their potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHFDBRSCJFSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321388 | |
| Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-imidazol-5-yl)propanoate | |
CAS RN |
52237-38-4 | |
| Record name | NSC374126 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(1H-imidazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)



![N-[4-(Dimethylamino)phenyl]-3-oxobutanamide](/img/structure/B1606610.png)




